![molecular formula C18H15FO3 B5717063 4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5717063.png)
4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one, also known as EFOB or EF24, is a synthetic compound that belongs to the class of chalcones. It has gained significant attention in scientific research due to its potential therapeutic properties, particularly its ability to induce apoptosis in cancer cells.
Mecanismo De Acción
The mechanism of action of 4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one involves the activation of the Nrf2-Keap1 pathway, which regulates the cellular response to oxidative stress. 4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one binds to Keap1, leading to the dissociation of Nrf2 and subsequent translocation of Nrf2 into the nucleus. This results in the upregulation of antioxidant genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one has been shown to have several biochemical and physiological effects. It has been found to increase the levels of intracellular reactive oxygen species (ROS), which play a crucial role in inducing apoptosis in cancer cells. In addition, 4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one has been shown to inhibit the activity of various enzymes involved in cancer progression, such as matrix metalloproteinases and cyclooxygenase-2.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one in lab experiments is its ability to selectively induce apoptosis in cancer cells, while sparing normal cells. This makes it a promising candidate for cancer therapy. However, 4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one has some limitations, such as its poor solubility in water and its instability under certain conditions.
Direcciones Futuras
There are several future directions for research on 4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. In addition, further studies are needed to investigate the potential use of 4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one in combination with other anticancer agents. Moreover, the mechanism of action of 4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one needs to be further elucidated to identify potential targets for drug development. Finally, clinical trials are needed to evaluate the safety and efficacy of 4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one in humans.
Métodos De Síntesis
4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one can be synthesized through a multi-step process involving the condensation of 3-fluorobenzaldehyde with ethyl acetoacetate, followed by cyclization and oxidation steps. The final product is obtained through purification and isolation techniques.
Aplicaciones Científicas De Investigación
4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one has been extensively studied for its potential use in cancer therapy. It has been found to induce apoptosis in various cancer cell lines, including breast, lung, colon, and prostate cancer cells. In addition, 4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one has shown promising results in inhibiting cancer cell migration and invasion, as well as angiogenesis.
Propiedades
IUPAC Name |
4-ethyl-7-[(3-fluorophenyl)methoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FO3/c1-2-13-9-18(20)22-17-10-15(6-7-16(13)17)21-11-12-4-3-5-14(19)8-12/h3-10H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRFEZAIVGQJIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-ethyl-3-(2-furyl)-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5716989.png)
![4-iodo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5716997.png)
![N-ethyl-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5717002.png)
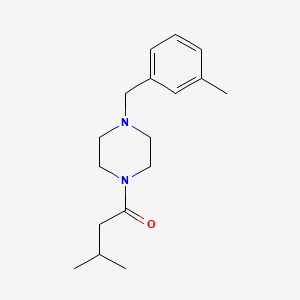
![N-(2-methoxy-5-methylphenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B5717010.png)

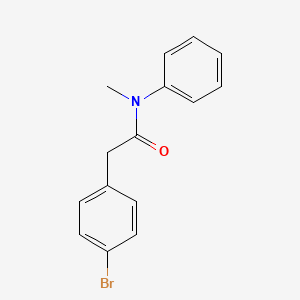
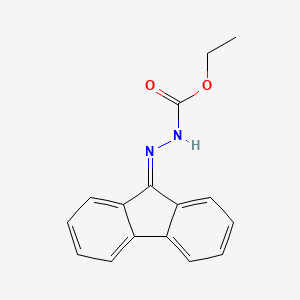
![N-[2-(acetylamino)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5717048.png)
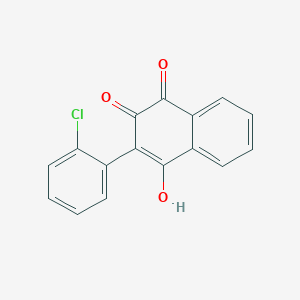

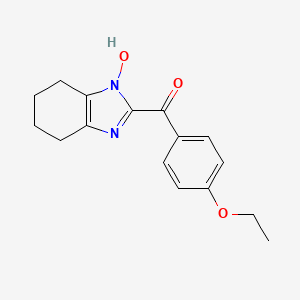
![N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-4-methylbenzamide](/img/structure/B5717092.png)